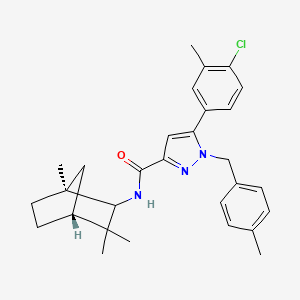
5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide(1s-endo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SR144528 is a synthetic compound that acts as a potent and highly selective inverse agonist for the cannabinoid type 2 receptor. It has a high affinity for the cannabinoid type 2 receptor with a dissociation constant of 0.6 nanomolar, while its affinity for the cannabinoid type 1 receptor is significantly lower, with a dissociation constant of 400 nanomolar . This compound is widely used in scientific research to investigate the function of the cannabinoid type 2 receptor and its role in various physiological and pathological processes .
Preparation Methods
The synthesis of SR144528 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Substitution reactions: Various substituents are introduced onto the pyrazole ring through nucleophilic substitution reactions.
Final coupling reactions: The final step involves coupling the substituted pyrazole with a bicyclic heptane derivative to form SR144528.
Chemical Reactions Analysis
SR144528 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of SR144528.
Common reagents used in these reactions include hydrazine derivatives, 1,3-diketones, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SR144528 has a wide range of scientific research applications, including:
Chemistry: It is used to study the binding properties and selectivity of the cannabinoid type 2 receptor.
Mechanism of Action
SR144528 exerts its effects by binding to the cannabinoid type 2 receptor and acting as an inverse agonist. This means that it not only blocks the receptor but also induces a conformational change that reduces the receptor’s basal activity. The molecular targets of SR144528 include the cannabinoid type 2 receptor, and its action involves the modulation of various signaling pathways associated with this receptor .
Comparison with Similar Compounds
SR144528 is unique in its high selectivity and potency for the cannabinoid type 2 receptor. Similar compounds include:
Rimonabant: A cannabinoid type 1 receptor antagonist with some activity at the cannabinoid type 2 receptor.
AM630: Another cannabinoid type 2 receptor antagonist with lower selectivity compared to SR144528.
JWH133: A cannabinoid type 2 receptor agonist used in research to study the effects of receptor activation
SR144528 stands out due to its high selectivity and potency for the cannabinoid type 2 receptor, making it a valuable tool in cannabinoid research.
Properties
Molecular Formula |
C29H34ClN3O |
|---|---|
Molecular Weight |
476.1 g/mol |
IUPAC Name |
5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27?,29+/m1/s1 |
InChI Key |
SUGVYNSRNKFXQM-GLXGGHELSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
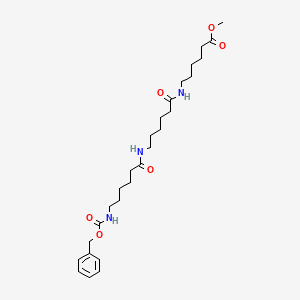
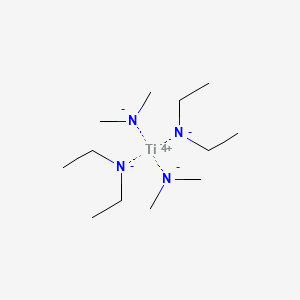
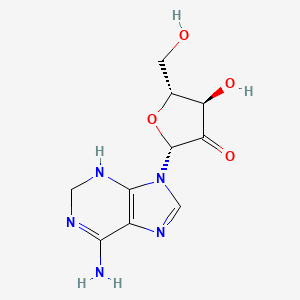
![3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)
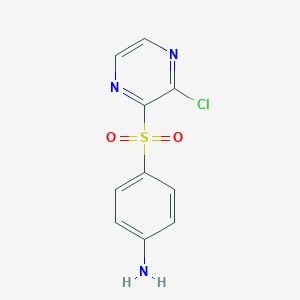
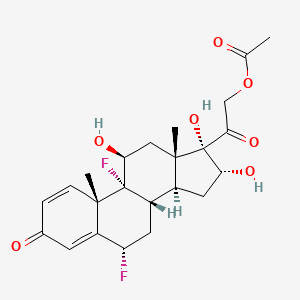
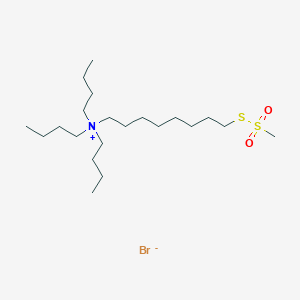
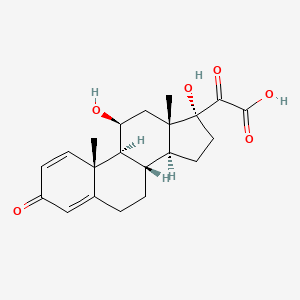

![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
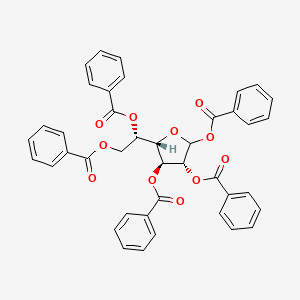
![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite](/img/structure/B13839956.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl](2,3,4,5-13C4,115N)azolidine-2-carbonitrile](/img/structure/B13839969.png)
